molecular formula C18H23N5O B2389111 N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-14-8

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2389111
CAS No.: 2034584-14-8
M. Wt: 325.416
InChI Key: ZVHPLZLVJILLPC-UHFFFAOYSA-N
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Description

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
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Biological Activity

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrolidine ring : Contributes to its pharmacological properties.
  • Pyridine moiety : Often associated with diverse biological activities.
  • Benzo[d]imidazole : Known for its role in various therapeutic applications.

The molecular formula is C17H22N4OC_{17}H_{22}N_4O, and it has a molecular weight of approximately 302.39 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing the benzo[d]imidazole core have shown promising results against various cancer cell lines. The following table summarizes the IC50 values of structurally related compounds:

CompoundCell LineIC50 (µM)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)1.61 ± 1.92
N-(2-(pyrrolidin-1-yl)pyridin-3-yl)methyl derivativeVariousTBD

These results suggest that the incorporation of the pyrrolidine and pyridine groups may enhance cytotoxicity through specific interactions with cellular targets.

Neuroprotective Effects

The inhibition of c-jun N-terminal kinase (JNK3) has been identified as a therapeutic target for neurodegenerative diseases. Compounds structurally related to this compound have demonstrated neuroprotective effects in vitro:

Compound% Cell Viability at 10 µM% Cell Viability at 30 µM
JNK3 Inhibitor A84%16%
JNK3 Inhibitor B91%98%

These findings highlight the potential of this compound in treating neurodegenerative disorders by modulating JNK3 activity.

Anticonvulsant Activity

Compounds similar to this compound have also been evaluated for anticonvulsant properties. In a study involving various analogs, certain derivatives exhibited significant protective effects against seizures:

CompoundED50 (mg/kg)
Compound C10.0
N-(2-(pyrrolidin-1-yl)pyridin-3-yl)methyl derivativeTBD

This suggests that modifications in the structure can lead to enhanced anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups play crucial roles in determining the biological activity of these compounds:

  • Pyrrolidine Substitution : Enhances binding affinity to target proteins.
  • Pyridine Ring : Contributes to increased solubility and bioavailability.
  • Benzo[d]imidazole Core : Essential for antitumor and neuroprotective activities.

Study on Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of benzo[d]imidazole and tested their efficacy against multiple cancer cell lines. The study found that modifications in the pyridine and benzo[d]imidazole components significantly influenced cytotoxicity levels.

Neuroprotection Research

Another study focused on the neuroprotective effects of similar compounds on SHSY5Y neuronal cells. The results indicated that certain substitutions could reduce oxidative stress and apoptosis in neuronal cells, highlighting the therapeutic potential of these compounds in neurodegenerative diseases.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(13-5-6-15-16(10-13)22-12-21-15)20-11-14-4-3-7-19-17(14)23-8-1-2-9-23/h3-4,7,12-13H,1-2,5-6,8-11H2,(H,20,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHPLZLVJILLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3CCC4=C(C3)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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